molecular formula C7H9BrN2 B1526125 2-bromo-1-N-methylbenzene-1,4-diamine CAS No. 1248092-75-2

2-bromo-1-N-methylbenzene-1,4-diamine

Cat. No.: B1526125
CAS No.: 1248092-75-2
M. Wt: 201.06 g/mol
InChI Key: JAOXYXBFSONQAX-UHFFFAOYSA-N
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Description

2-Bromo-1-N-methylbenzene-1,4-diamine is an organic compound with the molecular formula C7H9BrN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, with a bromine atom at the 2 position and a methyl group attached to one of the amino groups. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Mode of Action

It is known that benzene derivatives can undergo electrophilic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This could potentially be a part of the mechanism of action of 2-Bromo-1-N-methylbenzene-1,4-diamine.

Action Environment

It is known that the compound should be stored in a refrigerated environment , indicating that temperature could potentially affect its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-bromo-1-N-methylbenzene-1,4-diamine involves the reaction of benzene-1,4-diamine with bromine and methyl iodide. The reaction typically occurs under controlled conditions to ensure the selective bromination and methylation of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the initial bromination of benzene derivatives followed by methylation under specific conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the amino groups .

Scientific Research Applications

2-Bromo-1-N-methylbenzene-1,4-diamine is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-N-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which provides distinct reactivity and applications in various fields. Its combination of bromine and amino groups allows for versatile chemical modifications and interactions, making it valuable in research and industrial applications .

Properties

IUPAC Name

2-bromo-1-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOXYXBFSONQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248092-75-2
Record name 2-bromo-1-N-methylbenzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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